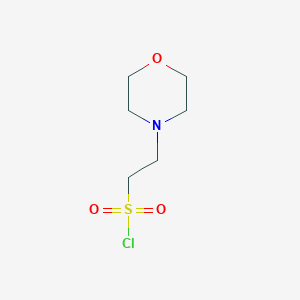

2-(Morpholin-4-YL)ethane-1-sulfonyl chloride

説明

BenchChem offers high-quality 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-morpholin-4-ylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUFMPJNYPOJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Molecular Weight of 2-(Morpholin-4-yl)ethane-1-sulfonyl Chloride

Part 1: Executive Summary

In the landscape of medicinal chemistry, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride represents a critical bifunctional building block. It serves as a specialized reagent for introducing the morpholinoethylsulfonyl moiety—a pharmacophore widely utilized to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug candidates.

This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its structural behavior, reactivity mechanisms, and validated handling protocols. Unlike simple alkyl sulfonyl chlorides, the presence of the basic morpholine ring creates a unique "internal buffering" effect and necessitates specific stoichiometric considerations during synthesis.

Part 2: Physicochemical Profile

The commercial availability of this compound typically exists in its hydrochloride salt form. The free base is significantly less stable due to the potential for self-quaternization (formation of internal salts) or hydrolysis.

Key Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride | Primary commercial form |

| CAS Number | 1316220-24-2 (HCl salt) | Verify specific batch certificates; Free base is rare. |

| Molecular Formula | C₆H₁₂ClNO₃S[1] · HCl | The salt includes one equivalent of HCl. |

| Molecular Weight | 250.14 g/mol (HCl salt)213.68 g/mol (Free Base) | Critical for stoichiometric calculations. |

| Physical State | White to off-white crystalline solid | Highly hygroscopic. |

| Solubility | Soluble in DCM, Acetonitrile, THF. | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive (Store at 2–8°C under Argon) | Hydrolyzes to MES (2-Morpholinoethanesulfonic acid). |

Structural Analysis

The molecule comprises three distinct functional zones:

-

The Electrophilic Warhead (–SO₂Cl): A highly reactive sulfonyl chloride group susceptible to nucleophilic attack by amines, alcohols, and thiols.

-

The Ethylene Spacer (–CH₂CH₂–): A flexible linker that prevents steric hindrance at the reaction site while maintaining stability against β-elimination.

-

The Solubilizing Tail (Morpholine): A saturated heterocyclic amine (pKa ~8.3) that imparts polarity and hydrogen-bond accepting capability to the final adduct.

Part 3: Synthetic Utility & Mechanism

The Challenge of "Amphoteric" Reactivity

Unlike standard benzenesulfonyl chlorides, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride contains a basic nitrogen atom. In its HCl salt form, the morpholine nitrogen is protonated.

Critical Implication: When using the HCl salt in sulfonylation reactions, the reaction mixture requires excess base .

-

1 Eq to neutralize the HCl salt of the reagent.

-

1 Eq to neutralize the HCl generated during the sulfonylation mechanism.

-

Total Base Requirement: ≥ 2.5–3.0 equivalents (e.g., Triethylamine, DIPEA) are recommended to ensure the nucleophile remains unprotonated and reactive.

Reaction Mechanism (Sulfonylation)

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The diagram below illustrates the pathway and the critical role of base scavenging.

Figure 1: Mechanistic pathway for sulfonylation using the hydrochloride salt reagent. Note the initial deprotonation step required to activate the species.

Part 4: Experimental Protocol

Objective: Synthesis of a sulfonamide derivative from a primary amine.

Reagents & Equipment

-

Substrate: Primary Amine (1.0 eq)

-

Reagent: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous).

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Add DIPEA (3.0 mmol, 3.0 eq) via syringe.

-

Cool the mixture to 0°C using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents side reactions and exotherms.

-

-

Addition of Sulfonyl Chloride:

-

Weigh 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.2 mmol) quickly to minimize moisture exposure.

-

Add the solid reagent portion-wise to the stirring amine solution at 0°C over 5 minutes.

-

Alternative: If the reagent is clumpy, suspend it in a minimal amount of dry DCM and add as a slurry.

-

-

Reaction Phase:

-

Allow the reaction to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow to warm to room temperature (20–25°C).

-

Monitor via LC-MS or TLC. The formation of the sulfonamide is usually rapid (< 2 hours).

-

-

Workup & Isolation:

-

Quench: Add saturated aqueous NaHCO₃ (5 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

-

Wash: Wash combined organics with Brine (1 x 10 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue often requires flash column chromatography (MeOH/DCM gradient) due to the polarity of the morpholine group.

-

Validated Workflow Diagram

Figure 2: Operational workflow for the synthesis of morpholinoethyl sulfonamides.

Part 5: Handling, Stability & Safety

Moisture Sensitivity (The "MES" Trap)

Upon exposure to atmospheric moisture, the sulfonyl chloride hydrolyzes to 2-(N-morpholino)ethanesulfonic acid (MES) . MES is a zwitterionic Good's buffer.

-

Detection: If your reagent has turned into a sticky gum or smells strongly of HCl, it has likely hydrolyzed.

-

Prevention: Store under inert gas (Argon) at 4°C. Warm to room temperature before opening the bottle to prevent condensation.

Safety Hazards[2]

-

Corrosivity: Causes severe skin burns and eye damage.[2] The hydrolysis releases HCl gas.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

PubChem. (2023).[3] Compound Summary: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride.[1][4] National Center for Biotechnology Information. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287-9291. (Contextual reference for sulfonyl chloride synthesis). Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride (C6H12ClNO3S) [pubchemlite.lcsb.uni.lu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1316220-24-2|2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride CAS number and identifiers

Operational Guide for Chemical Biology & Medicinal Chemistry

Part 1: Executive Technical Summary

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (MES-Cl) is a specialized electrophilic reagent used primarily to introduce the morpholino-ethyl-sulfonyl moiety into small molecule pharmacophores.[1] This structural motif serves a dual purpose in drug design: it acts as a solubility enhancer (due to the basic morpholine nitrogen and polar sulfonyl group) and a metabolic handle that alters the physicochemical profile (LogD, pKa) of the parent compound.

Unlike simple alkyl sulfonyl chlorides, MES-Cl possesses an internal basic center (the morpholine nitrogen). This zwitterionic potential necessitates specific handling protocols to prevent self-polymerization or premature hydrolysis.[1] This guide outlines the critical parameters for its synthesis, handling, and application in sulfonamide bond formation.

Part 2: Chemical Identity & Physicochemical Profile

The compound is most stable and commercially available as its hydrochloride salt .[1] The free base is prone to degradation and should be generated in situ or used immediately upon isolation.[1]

Table 1: Core Identifiers and Properties[1][2]

| Parameter | Data |

| IUPAC Name | 4-(2-Chlorosulfonylethyl)morpholine hydrochloride |

| Common Name | MES-Chloride; Morpholinoethanesulfonyl chloride |

| CAS Number (HCl Salt) | 1316220-24-2 (Primary Commercial Form) |

| CAS Number (Free Base) | 103654-84-8 |

| Molecular Formula | C₆H₁₂ClNO₃S[1][2][3] · HCl (Salt form) |

| Molecular Weight | 213.68 g/mol (Free base); 250.14 g/mol (HCl salt) |

| Physical State | White to off-white hygroscopic crystalline powder |

| Solubility | Soluble in DCM, Acetonitrile, DMF; Decomposes in Water/Alcohols |

| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |

| SMILES | ClS(=O)(=O)CCN1CCOCC1 |

Part 3: Synthetic Utility & Mechanism[1]

The "Solubility Tail" Strategy

In Fragment-Based Drug Discovery (FBDD), MES-Cl is a "privileged reagent."[1] It reacts with lipophilic amines or alcohols to attach the morpholine tail.[1]

-

Effect: Lowers LogP (lipophilicity) and increases aqueous solubility via the morpholine nitrogen (pKa ~8.3), which is protonated at physiological pH.

-

Linker: The ethyl sulfonyl spacer is metabolically robust, unlike ester or amide linkers which may be cleaved by esterases or amidases.

Reaction Mechanism: Sulfonylation

The reaction follows a nucleophilic substitution at the sulfur atom.[1] The mechanism proceeds via an addition-elimination pathway where the nucleophile (amine) attacks the electrophilic sulfur, displacing the chloride.

Figure 1: Mechanistic pathway for the sulfonylation of amines using MES-Cl.

Part 4: Preparation & Handling Protocol

Context: While MES-Cl can be purchased, fresh preparation is often required for critical kinetics studies due to the rapid hydrolysis of aged commercial stocks. The following protocol converts 2-Morpholinoethanesulfonic acid (MESA) —a common biological buffer—into the acid chloride.

Synthesis from MESA (Self-Validating Protocol)[1]

Precursors:

-

2-Morpholinoethanesulfonic acid (MESA) [CAS: 4432-31-9][1]

-

Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Suspension: Charge the RBF with MESA (10.0 mmol, 1.95 g). Add anhydrous DCM (20 mL). MESA will likely remain as a suspension.[1]

-

Activation:

-

Option A (Standard): Add Thionyl Chloride (15.0 mmol, 1.1 mL) dropwise. Add 2 drops of dry DMF as a catalyst.[1]

-

Option B (Aggressive): Add PCl₅ (11.0 mmol, 2.29 g) in portions.

-

-

Reaction: Reflux the mixture at 40°C for 3–4 hours.

-

Validation Point: The reaction is complete when the solid MESA dissolves and gas evolution (SO₂/HCl) ceases.

-

-

Isolation:

-

Product: The residue is the MES-Cl Hydrochloride salt .[1] It appears as a hygroscopic off-white solid.[1]

-

Storage: Use immediately or store under Argon at -20°C.[1]

-

Coupling Protocol (General Procedure)

To couple MES-Cl with a target amine (R-NH₂):

-

Dissolve R-NH₂ (1.0 eq) in anhydrous DCM.

-

Add DIPEA (Diisopropylethylamine) or Triethylamine (3.0 eq).[1]

-

Note: 1 eq of base neutralizes the HCl on the MES-Cl salt, 1 eq neutralizes the HCl generated during reaction, and 1 eq keeps the amine nucleophilic.

-

-

Cool to 0°C.

-

Add MES-Cl (1.2 eq) portion-wise or as a solution in DCM.[1]

-

Warm to RT and stir for 2–4 hours.

-

Workup: Wash with saturated NaHCO₃ (to remove MESA hydrolysis byproduct) and Brine. Dry over MgSO₄.[1]

Part 5: Safety & Stability Profile

Hydrolytic Instability

Sulfonyl chlorides are notoriously moisture-sensitive.[1] MES-Cl is particularly insidious because its hydrolysis product is MESA , a zwitterion that is highly water-soluble and difficult to separate from polar sulfonamide products without rigorous extraction (e.g., n-butanol) or reverse-phase chromatography.[1]

Visual Indicator of Degradation:

-

Fresh: Free-flowing powder.[1]

-

Degraded: Clumpy, sticky solid (formation of sulfonic acid hydrates) or distinct smell of HCl upon opening.

Hazards

-

Corrosive: Causes severe skin burns and eye damage (H314).[1]

-

Respiratory Irritant: Reacts with mucosal moisture to release HCl gas.[1]

-

PPE: Handle only in a fume hood wearing nitrile gloves and safety goggles.[1]

Figure 2: Decision tree for assessing reagent quality prior to synthesis.

Part 6: References

-

Shafran, Y. M., Silaichev, P. S., & Bakulev, V. A. (2019). β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents.[1][6] Chemistry of Heterocyclic Compounds, 55(12), 1251–1261.[6] (Describes the use of morpholino-ethyl-sulfonyl motifs).

-

PubChem. (n.d.).[1] Compound Summary: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride.[1][3][7] Retrieved from [Link]

Sources

- 1. 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride | 197891-91-1 [sigmaaldrich.com]

- 2. 103654-84-8|2-(Morpholin-4-yl)ethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride (C6H12ClNO3S) [pubchemlite.lcsb.uni.lu]

- 4. 더랩케미칼 - 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride-R147719 [thelabchemical.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. caymanchem.com [caymanchem.com]

- 7. 1316220-24-2|2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

Stability of Morpholine-Based Sulfonyl Chlorides in Ambient Conditions

An In-Depth Technical Guide for Chemical Applications

Executive Summary

Morpholine-based sulfonyl chlorides—specifically Morpholine-4-sulfonyl chloride (CAS 1828-66-6) and its aryl-substituted derivatives—occupy a unique niche in medicinal chemistry as reagents for introducing the morpholinesulfonyl (sulfamoyl) moiety. While structurally related to standard arenesulfonyl chlorides, the presence of the nitrogen atom directly bonded to the sulfonyl group alters their electronic profile, imparting distinct stability characteristics.

This guide analyzes the stability profile of these reagents under ambient conditions, detailing the mechanistic drivers of decomposition (primarily hydrolysis), validation protocols, and rigorous handling standards required to maintain reagent integrity in drug discovery workflows.

Chemical Nature & Stability Mechanisms[1][2]

The Electronic "Buffer" Effect

Unlike standard alkyl or aryl sulfonyl chlorides (

-

Resonance Stabilization: The lone pair on the morpholine nitrogen donates electron density into the sulfonyl anti-bonding orbitals (

). This resonance effect reduces the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride, making it inherently more stable to nucleophilic attack (hydrolysis) than its carbon-based counterparts. -

Inductive Withdrawal: Conversely, the morpholine ring's oxygen atom exerts a weak inductive electron-withdrawing effect (

) through the carbon chain, slightly reactivating the sulfur compared to a simple diethylsulfamoyl chloride.

Decomposition Pathways

Despite the resonance stabilization, these compounds are thermodynamically unstable in the presence of moisture. The decomposition is often autocatalytic .

-

Hydrolysis (Primary Mode): Upon exposure to ambient humidity, water acts as a nucleophile attacking the sulfur center.

-

Result: Formation of morpholine-4-sulfonic acid and hydrochloric acid.

-

Impact: The generated HCl is a gas (fumes) but also protonates the morpholine nitrogen in degradation byproducts, creating hygroscopic salts that attract more water, accelerating the cycle.

-

-

Thermal Instability: At elevated temperatures (

) or under distillation conditions without vacuum, sulfamoyl chlorides can undergo

Mechanism Visualization

The following diagram illustrates the competitive stability and hydrolysis pathway.

Caption: Figure 1. Hydrolytic decomposition pathway of morpholine-4-sulfonyl chloride showing the generation of acidic byproducts.

Stability Assessment Protocols

As a Senior Scientist, one must never assume the purity of a sulfonyl chloride stored for >1 month, even in a fridge. The following protocols validate reagent quality.

Quantitative Stability Comparison

The table below contextualizes the reactivity of morpholine-based chlorides against common electrophiles.

| Reagent Class | Electrophilicity | Ambient Hydrolysis Rate | Storage Requirement |

| Acyl Chlorides (e.g., Acetyl Chloride) | High | Minutes (Violent) | Inert Gas, <25°C |

| Aryl Sulfonyl Chlorides (e.g., TsCl) | Medium | Hours to Days | Desiccator, <25°C |

| Sulfamoyl Chlorides (Morpholine-based) | Low-Medium | Days to Weeks | Fridge (4°C), Inert Gas |

| Sulfonyl Fluorides | Very Low | Stable (Months) | Ambient |

Quality Control Workflow (H-NMR & LCMS)

Before committing valuable advanced intermediates to a reaction, validate the sulfonyl chloride.

Protocol A: H-NMR Check (Rapid)

-

Solvent: Dissolve ~5 mg in

(must be dry; avoid DMSO- -

Diagnostic Shift:

-

Intact Reagent: The methylene protons adjacent to N (

) typically appear around 3.3–3.5 ppm . -

Hydrolyzed Acid: The sulfonic acid derivative often shifts downfield or broadens significantly due to zwitterion formation.

-

HCl: Look for a broad exchangeable proton peak >8 ppm if significant hydrolysis has occurred.

-

Protocol B: Derivatization Test (Definitive) Direct LCMS of sulfonyl chlorides is unreliable due to on-column hydrolysis. Use a "kill test":

-

Mix 10 µL reagent with 50 µL excess benzylamine in MeCN.

-

Wait 5 minutes.

-

Inject on LCMS.

-

Analysis: Look for the stable sulfonamide adduct. If only the sulfonic acid mass is found (and no sulfonamide), the reagent was dead before the amine was added.

Caption: Figure 2. Decision tree for validating morpholine-4-sulfonyl chloride purity prior to synthesis.

Handling & Storage Best Practices

To maximize shelf-life and safety, strictly adhere to the following "Gold Standard" procedures.

Storage Conditions

-

Temperature: 2–8°C . Cold storage slows the kinetic rate of hydrolysis significantly.

-

Atmosphere: Inert Gas (Argon/Nitrogen) . The bottle must be flushed with inert gas after every use.

-

Container: Glass with a Teflon-lined cap. Parafilm is insufficient for long-term storage as HCl fumes can degrade it.

-

Desiccation: Store the secondary container (jar) inside a desiccator containing active desiccant (e.g.,

or indicating silica) to scavenge ambient moisture.

Handling Precautions

-

PPE: Wear chemical-resistant gloves (Nitrile is generally sufficient for splash protection, but double-gloving is recommended), safety goggles, and a lab coat.

-

Ventilation: Always handle in a functioning fume hood. The hydrolysis releases HCl gas, which is toxic and corrosive.

-

Weighing: Weigh quickly. Do not leave the vessel open on the balance. If the compound is a liquid, use a syringe to transfer to avoid exposing the bulk container to air.

Purification of Degraded Reagent

If the reagent has partially hydrolyzed (purity <90% but >50%):

-

Dissolution: Dissolve in dry DCM.

-

Wash: Rapidly wash with ice-cold 5%

(to neutralize HCl and remove sulfonic acid) followed by cold brine. -

Dry: Dry over anhydrous

. -

Concentrate: Remove solvent in vacuo at low temperature (<30°C).

-

Note: Distillation is possible (b.p. ~120°C at reduced pressure) but carries a risk of thermal decomposition.

References

-

Sigma-Aldrich. Morpholine-4-sulfonyl chloride Product Sheet (CAS 1828-66-6).[1] Retrieved from

-

Hell, S. M., Meyer, C. F., & Misale, A. (2019).[2] Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.[2] Journal of the American Chemical Society, 141(49). Retrieved from

-

Fisher Scientific. Safety Data Sheet: Morpholine-4-sulfonyl chloride. Retrieved from

-

BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

-

National Institutes of Health (NIH). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from

Sources

Structural Integrity and Reactivity Profiling of 2-(Morpholin-4-yl)ethane-1-sulfonyl Chloride: A Technical Guide

Executive Summary: The "Warhead" and the "Anchor"

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (CAS: 1316220-24-2 for HCl salt) represents a critical bifunctional scaffold in modern drug discovery.[1] Structurally, it combines a solubilizing morpholine tail (the "anchor") with a highly reactive sulfonyl chloride head (the "warhead").

While the morpholine moiety improves the pharmacokinetic profile (logP modulation) of final drug candidates, the sulfonyl chloride group presents significant handling challenges due to its electrophilic susceptibility to hydrolysis and potential for intermolecular polymerization. This guide provides a rigorous structural analysis, stability profiling, and validated protocols for handling this reagent.

Structural Characterization & Spectroscopy

To ensure the integrity of the reagent prior to synthesis, one must rely on multi-modal spectroscopic validation. Relying solely on LC-MS is a common pitfall, as the acidic LC mobile phase often hydrolyzes the chloride in-situ, yielding false negatives.[1]

Theoretical NMR Profile ( H, H- H COSY)

The molecule consists of an

| Moiety | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| 3.90 – 4.05 | Triplet ( | 2H | Deshielded by electron-withdrawing sulfonyl group.[1] | |

| N-CH | 3.40 – 3.55 | Triplet ( | 2H | Proximity to cationic nitrogen (in HCl salt form).[1] |

| O-CH | 3.80 – 4.00 | Multiplet/Broad | 4H | Characteristic ether region; broadened by salt formation.[1] |

| N-CH | 3.00 – 3.20 | Multiplet/Broad | 4H | Diagnostic for morpholine ring integrity.[1] |

Expert Note: In the free base form, the N-adjacent protons shift upfield (2.5–2.8 ppm). However, this compound is almost exclusively stored as the Hydrochloride salt to prevent the morpholine nitrogen from nucleophilically attacking the sulfonyl sulfur of a neighboring molecule (intermolecular polymerization).

Mass Spectrometry & IR Signatures

-

MS (ESI+): The parent ion

is often elusive due to rapid hydrolysis in the source. Look for the methyl ester adduct if using methanol as a solvent (-

Critical Check: If analyzing in non-nucleophilic solvent (e.g., dry MeCN), look for the Chlorine isotope pattern (

).

-

-

FT-IR (ATR):

Reactivity Profile & Degradation Pathways

Understanding the degradation mechanism is essential for process control. The primary failure mode is hydrolysis, converting the reactive chloride into the inert sulfonic acid (MES - Morpholinoethanesulfonic acid).

Degradation Mechanism Visualization

The following diagram outlines the competition between the desired sulfonylation and the parasitic hydrolysis/polymerization pathways.

Figure 1: Mechanistic pathways showing the competition between productive synthesis (Green) and moisture-induced degradation (Red).[1]

Stability Data Points

-

Half-life (

) in Water: < 5 minutes at pH 7.[1] -

Hygroscopicity: High. The HCl salt will absorb atmospheric moisture, leading to the formation of HCl gas and sticky sulfonic acid gum.

-

Storage: Must be stored under Inert Gas (Argon/Nitrogen) at -20°C.

Validated Experimental Protocols

Protocol A: Quantitative Derivatization (The "Benzylamine Test")

Rationale: Direct HPLC analysis of the chloride yields variable results due to on-column hydrolysis. We convert the unstable chloride into a stable sulfonamide for accurate quantification.

Reagents:

-

Analyte: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (

mg)[1] -

Derivatizing Agent: Benzylamine (Excess, 2.5 eq)

-

Solvent: Anhydrous DCM

-

Base: Triethylamine (3.0 eq)

Workflow:

-

Dissolve 50 mg of the sulfonyl chloride in 2 mL dry DCM.

-

Add 3.0 eq TEA (scavenges HCl).

-

Add 2.5 eq Benzylamine immediately.

-

Stir at RT for 15 minutes. (Reaction is instantaneous).

-

Quench with 1 mL water.

-

Inject the organic layer into HPLC (UV @ 254 nm).

-

Calculation: The area of the benzyl-sulfonamide adduct corresponds to the active chloride content. Any unreacted material (appearing as the sulfonic acid peak at dead volume) represents degraded starting material.

Protocol B: Synthetic Handling (Sulfonamide Formation)

Rationale: To couple this fragment to a core scaffold (e.g., an aniline), Schotten-Baumann conditions are often too hydrolytic. Use anhydrous conditions.

-

Preparation: Suspend the Sulfonyl Chloride HCl salt in anhydrous DCM or THF.

-

Activation: Add 3.0 equivalents of DIPEA. Note: The first equivalent neutralizes the morpholine HCl salt; the second neutralizes the HCl generated during sulfonylation; the third drives the equilibrium.

-

Addition: Add the nucleophile (amine) dropwise at 0°C.

-

Monitoring: Monitor by TLC (stain with Ninhydrin for amines, or Iodine). The sulfonyl chloride spot will disappear, replaced by a more polar sulfonamide spot.

Analytical Decision Tree

Use this logic flow to select the correct analytical method for your stage of research.

Figure 2: Analytical decision matrix ensuring data integrity and avoiding false negatives.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75525709, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

Shafran, Y.M., et al. (2019). β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Sulfonyl Chloride reactivity mechanisms).

Sources

Technical Guide: 2-(Morpholin-4-yl)ethane-1-sulfonyl Chloride – Free Base vs. Hydrochloride Salt

Executive Summary

The Core Distinction: The fundamental difference between 2-(morpholin-4-yl)ethane-1-sulfonyl chloride and its hydrochloride (HCl) salt lies in kinetic stability .

The free base is an inherently unstable "suicide substrate" prone to rapid intermolecular self-polymerization due to the coexistence of a nucleophilic amine (morpholine) and an electrophilic sulfonyl chloride within the same molecule. The HCl salt protonates the morpholine nitrogen, effectively masking its nucleophilicity. This renders the compound a stable, crystalline solid suitable for long-term storage and precise stoichiometry in drug development workflows.

For researchers, the HCl salt is the mandatory form for storage and handling , while the free base is a transient species generated in situ only during the reaction phase.

Chemical Identity & Physical Properties[1][2]

The choice of form dictates handling requirements. The HCl salt is the industry standard for commercial distribution due to its shelf stability.

Comparative Property Table

| Feature | Hydrochloride Salt (Stable Form) | Free Base (Transient Form) |

| CAS Number | 1316220-24-2 (Representative) | Not commercially established (Unstable) |

| Molecular Formula | C₆H₁₂ClNO₃S[1] · HCl | C₆H₁₂ClNO₃S |

| Molecular Weight | ~250.14 g/mol | ~213.68 g/mol |

| Physical State | White to off-white crystalline solid | Oily residue or amorphous solid (Theoretical) |

| Solubility | Soluble in water (hydrolyzes slowly), DMSO, DMF | Soluble in DCM, THF, EtOAc |

| Hygroscopicity | Moderate (requires desiccated storage) | High (rapidly absorbs moisture) |

| Shelf Life | >2 years (at -20°C, under inert gas) | Minutes to Hours (at RT) |

Stability & Reactivity Profile: The Mechanistic "Why"

The "Suicide" Mechanism of the Free Base

In its free base form, the molecule possesses dual functionality:

-

Nucleophile: The tertiary amine in the morpholine ring (

). -

Electrophile: The sulfonyl chloride group (

).[2]

In a concentrated state (neat oil or concentrated solution), the morpholine nitrogen of one molecule attacks the sulfonyl sulfur of a neighbor. This triggers an autocatalytic polymerization cascade, forming polysulfonamides and liberating HCl. The generated HCl may temporarily stabilize remaining molecules, but the degradation is often rapid and exothermic.

The Stabilization Mechanism of the HCl Salt

By converting the amine to its hydrochloride salt, the nitrogen lone pair is occupied by a proton (

-

Eliminates Nucleophilicity: The protonated amine cannot attack the sulfonyl chloride.

-

Electronic Deactivation: The positive charge exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the sulfonyl chloride, making it more reactive toward external nucleophiles (like primary amines) once the salt is neutralized.

Visualization: Stability Mechanics

The following diagram illustrates the intermolecular self-destruction of the free base versus the electrostatic protection in the HCl salt.

Caption: Figure 1. Mechanism of free base self-polymerization vs. HCl salt stabilization via protonation.

Synthetic Utility & Protocols

When using 2-(morpholin-4-yl)ethane-1-sulfonyl chloride HCl in synthesis (e.g., sulfonamide formation), the protocol must account for the extra equivalents of acid present in the lattice.

Critical Stoichiometry

A standard sulfonylation requires 1 equivalent of base to neutralize the HCl generated by the reaction. However, when using the HCl salt , you must add at least 2 equivalents of base:

-

Equiv 1: To deprotonate the morpholine ammonium salt (liberating the reactive free base in situ).

-

Equiv 2: To scavenge the HCl produced during the substitution reaction.

-

Recommendation: Use 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Triethylamine) to ensure complete reaction drive.

Protocol: In Situ Activation and Coupling

Objective: Synthesize a sulfonamide derivative without isolating the unstable free base.

Reagents:

-

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.0 equiv)

-

Target Amine (Primary/Secondary) (1.0 - 1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Purge reaction vessel with Nitrogen/Argon. Moisture triggers hydrolysis to the sulfonic acid (irreversible impurity).

-

Suspension: Suspend the HCl salt in anhydrous DCM at 0°C. (Note: The salt may not fully dissolve initially).

-

Base Addition (The Activation): Add the Target Amine followed by dropwise addition of DIPEA .

-

Observation: The suspension typically clears as the free base is liberated and immediately reacts with the target amine.

-

Chemistry: The base neutralizes the HCl salt, exposing the morpholine amine, but the presence of the external target amine allows the cross-coupling to outcompete self-polymerization.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours.

-

Validation: Monitor by LC-MS. Look for the parent ion

.-

Troubleshooting: If only sulfonic acid (hydrolysis) is seen, check solvent dryness. If complex mixtures are seen, ensure temperature was kept low during base addition to prevent self-reaction.

-

Visualization: Synthesis Decision Tree

The following workflow ensures the safe handling of the reagent.

Caption: Figure 2. Operational workflow for using 2-(morpholin-4-yl)ethane-1-sulfonyl chloride HCl in synthesis.

Storage & Logistics

-

Storage Condition: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen. The HCl salt is less hygroscopic than the free base but still susceptible to hydrolysis over time.

-

Container: Tightly sealed glass vial with Parafilm or heat-shrink seal.

-

Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid, which would trigger hydrolysis.

References

-

BenchChem. (2025).[3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

-

Shafran, Y.M., et al. (2019). β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents for the synthesis of diazo compounds and heterocycles. Chemistry of Heterocyclic Compounds, 55(12), 1251-1261.[4] Retrieved from

-

Cayman Chemical. (2024). 2-(Morpholin-4-yl)ethane-1-sulfonamide Product Data. Retrieved from

-

Organic Chemistry Portal. (2023). Sulfonyl Chloride Synthesis and Reactivity. Retrieved from

-

Roblin, R. O., & Clapp, J. W. (1950).[5] The Preparation of Heterocyclic Sulfonamides. Journal of the American Chemical Society, 72(10), 4890–4892. Retrieved from

Sources

Literature review of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride synthesis

Executive Summary

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (often abbreviated as MES-Cl) is a critical sulfonylating agent used in medicinal chemistry to introduce the morpholino-ethyl moiety. This motif is highly valued for improving the aqueous solubility and pharmacokinetic profiles of drug candidates.

Unlike simple alkyl sulfonyl chlorides, the synthesis of MES-Cl presents unique challenges due to the zwitterionic nature of its precursor, 2-morpholinoethanesulfonic acid (MES). This guide details two robust protocols for its preparation: a mild Oxalyl Chloride Method suitable for small-scale, high-purity applications, and a Thionyl Chloride Method adapted for larger scales.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary pathways. The most efficient laboratory route utilizes the commercially available biological buffer MES (2-Morpholinoethanesulfonic acid) as the starting material.

Figure 1: Retrosynthetic breakdown of the target sulfonyl chloride.

Critical Process Parameters (CPPs)

Before initiating synthesis, the following parameters must be controlled to ensure success:

| Parameter | Specification | Scientific Rationale |

| Precursor Dryness | < 0.5% Water | MES is hygroscopic. Water consumes chlorinating agents and generates excess HCl/SO₂, complicating workup. |

| Catalysis | DMF (1-5 mol%) | Essential for forming the Vilsmeier-Haack intermediate, which activates the sterically hindered/zwitterionic sulfonic acid. |

| Temperature | 0°C → RT | High temperatures can degrade the morpholine ring or cause polymerization of the ethyl linker. |

| Atmosphere | Dry N₂ or Ar | Sulfonyl chlorides hydrolyze rapidly in moist air. |

Protocol A: The Oxalyl Chloride Method (Recommended)

This method is preferred for medicinal chemistry applications (100 mg – 10 g scale) due to milder conditions and cleaner byproducts (CO, CO₂, HCl).

Materials

-

Substrate: 2-Morpholinoethanesulfonic acid (MES), anhydrous (dried under vacuum at 50°C for 4h).

-

Reagent: Oxalyl chloride (2.0 equivalents).

-

Catalyst: N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure

-

Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂ or Argon line), suspend MES (1.0 eq) in anhydrous DCM (10 mL/g). Note: MES is zwitterionic and will likely remain a suspension initially.

-

Activation: Cool the suspension to 0°C in an ice bath. Add catalytic DMF (2-3 drops).

-

Addition: Add oxalyl chloride (2.0 eq) dropwise over 15 minutes. Gas evolution (CO/CO₂) will be observed immediately.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours (or overnight).

-

Endpoint Indicator: The reaction is typically complete when the white suspension of MES dissolves to form a clear or slightly yellow solution, indicating the breakdown of the zwitterionic lattice and formation of the soluble sulfonyl chloride.

-

-

Workup (Isolation):

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at < 35°C to remove DCM and excess oxalyl chloride.

-

Caution: Do not use a high-temperature water bath.

-

The residue is the crude hydrochloride salt of the target.

-

-

Purification (Optional): If high purity is required, the solid can be washed rapidly with cold anhydrous diethyl ether or pentane to remove traces of DMF.

Mechanistic Insight

The reaction proceeds via the formation of a chloroiminium intermediate (Vilsmeier reagent) from DMF and oxalyl chloride. This active species attacks the sulfonate oxygen, converting the poor leaving group (-OH) into a highly reactive species that is displaced by chloride.

Protocol B: The Thionyl Chloride Method (Scale-Up)

For larger scales (>10 g), Thionyl Chloride (SOCl₂) is more cost-effective. However, the harsh reflux conditions often required for sulfonic acids can be detrimental to the morpholine ring. Modification: Use the sodium salt of MES (MES-Na) to improve reactivity and solubility.

Workflow Diagram

Figure 2: Workflow for the Thionyl Chloride synthesis route.

Procedure Notes

-

Stoichiometry: Use a larger excess of SOCl₂ (3–5 eq) as it often acts as a co-solvent.

-

Safety: This reaction generates significant volumes of SO₂ and HCl gas. A caustic scrubber (NaOH trap) is mandatory.

-

Salt Formation: The morpholine nitrogen will be protonated by the HCl generated. The product is isolated as the hydrochloride salt (C₆H₁₂ClNO₃S • HCl). This salt is generally more stable than the free base.

Analytical Profile & Quality Control

To validate the synthesis, compare the NMR signals of the starting material (acid) vs. the product (chloride).

| Nucleus | Feature | Shift (Starting Material) | Shift (Product - MES-Cl) |

| ¹H NMR | -CH₂-SO₂- | ~2.9 - 3.0 ppm | ~3.8 - 4.1 ppm (Significant downfield shift due to electron-withdrawing Cl) |

| ¹H NMR | Morpholine O-CH₂ | ~3.6 ppm | ~3.7 - 3.8 ppm |

| Appearance | Physical State | White Powder | Off-white to yellow semi-solid or hygroscopic solid |

Stability Warning: The product should be stored at -20°C under inert gas. It will hydrolyze back to the sulfonic acid within minutes if exposed to atmospheric moisture.

Safety and Hazards

-

Corrosivity: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride is a potent alkylating and acylating agent. It causes severe skin burns and eye damage.

-

Inhalation: Reacts with mucosal moisture to release HCl. All operations must be performed in a functioning fume hood.

-

Explosion Hazard: Do not distill the neat sulfonyl chloride at high temperatures; thermal decomposition can occur.

References

-

Synthesis of MES-Cl (Oxalyl Chloride Route)

-

General Sulfonyl Chloride Synthesis (Vilsmeier Activation)

- Precursor Synthesis (Morpholine Alkylation): Source: ChemicalBook. "4-(2-Chloroethyl)morpholine hydrochloride synthesis". Context: Describes the synthesis of the morpholine-ethyl linker precursors.

Sources

Methodological & Application

General procedure for sulfonylation using 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride

This Application Note is designed for researchers requiring a robust protocol for introducing the 2-(morpholin-4-yl)ethylsulfonyl moiety into target molecules. This modification is a high-value strategy in medicinal chemistry for enhancing aqueous solubility and tuning pharmacokinetic (PK) profiles via the introduction of a basic morpholine solubilizing tail.

Introduction & Mechanistic Rationale

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride is an electrophilic sulfonylating agent used to append a morpholino-ethyl side chain. Unlike simple alkyl sulfonyl chlorides, this reagent possesses a tertiary amine in the

The "Ammonio-Sulfonyl" Challenge

Commercially, this reagent is supplied as the hydrochloride salt (

Key Mechanistic Implications for the Protocol:

-

In Situ Neutralization: The protocol must account for the extra equivalent of acid. The reagent releases 1 eq of HCl upon dissolution/neutralization, in addition to the 1 eq of HCl generated during the sulfonylation event.

-

Base Stoichiometry: A minimum of 2.5 to 3.0 equivalents of base is required to drive the reaction to completion and scavenge all acidic byproducts.

-

Solubility Mismatch: The reagent (ionic salt) and the substrate (organic amine/alcohol) often have opposing solubility profiles. The choice of solvent and order of addition is critical to maintain a homogeneous reaction zone.

Reaction Pathway Diagram[1][2]

Caption: Mechanistic pathway highlighting the critical in situ neutralization step required before nucleophilic attack.

Chemical Properties & Safety

| Property | Specification | Handling Note |

| Appearance | White to off-white solid | Hygroscopic; store under inert gas. |

| Molecular Weight | 249.16 g/mol (HCl salt) | Use this MW for stoichiometric calculations. |

| Stability | Unstable as free base | Do not pre-neutralize and store. Generate free base in situ. |

| Reactivity | High (Electrophilic) | Reacts violently with water/alcohols. Vesicant. |

Safety Warning: Sulfonyl chlorides are lachrymators and corrosive. The morpholine moiety does not mitigate the vesicant nature of the sulfonyl chloride group. Handle exclusively in a fume hood.

General Procedure: Synthesis of Sulfonamides[1][2][3][4][5][6][7]

This protocol is optimized for coupling primary or secondary amines.

Materials

-

Substrate: Amine (1.0 equiv)

-

Reagent: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Expert Tip: DIPEA is preferred if the substrate is sterically crowded; Pyridine can be used as both solvent and base for sluggish reactions.

-

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Alternative: THF or Acetonitrile if solubility is an issue.

-

Step-by-Step Protocol

-

Preparation of Substrate Solution:

-

In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

-

Base Addition:

-

Add DIPEA (3.0 equiv) dropwise to the cooled solution.

-

Note: If the amine substrate is supplied as a salt (e.g., HCl salt), add an additional 1.0 equiv of base (Total = 4.0 equiv).

-

-

Reagent Addition (The Critical Step):

-

Option A (Solid Addition - Standard): Quickly add the Sulfonyl Chloride HCl salt (1.2 equiv) as a solid in one portion. The excess base in solution will immediately neutralize the salt upon dissolution.

-

Option B (Slurry Addition - For Scale-up): Suspend the Sulfonyl Chloride HCl salt in a minimal amount of anhydrous DCM or Acetonitrile and add this slurry dropwise to the reaction mixture.

-

Caution: Do not dissolve the reagent in a separate flask with base before adding to the substrate, as this promotes self-reaction.

-

-

Reaction:

-

Allow the mixture to stir at 0 °C for 30 minutes .

-

Remove the ice bath and allow to warm to Room Temperature (20-25 °C) .

-

Stir for 2–12 hours . Monitor reaction progress via TLC or LC-MS.

-

Monitoring: Look for the disappearance of the starting amine and the formation of the product mass (

).

-

-

Workup:

-

Purification:

-

The product contains a basic morpholine tail.[3] Purification by Flash Chromatography on silica gel is standard.

-

Eluent: DCM/Methanol gradients (e.g., 95:5 to 90:10).

-

Note: If the product is very polar, consider using amine-functionalized silica or reverse-phase chromatography.

-

Procedure for Sulfonate Esters (Reaction with Alcohols)

Reacting sulfonyl chlorides with alcohols is slower than with amines and prone to side reactions (formation of alkyl chlorides).

Modifications to Standard Protocol:

-

Catalyst: Add DMAP (0.1 equiv) to activate the alcohol.

-

Temperature: Maintain at 0 °C for a longer duration before warming, or heat to reflux if the alcohol is unreactive.

-

Solvent: Pyridine is often the superior solvent/base choice for this transformation.

Experimental Workflow Diagram

Caption: Step-by-step decision matrix for the sulfonylation workflow.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of reagent | Ensure glassware is dried. Increase reagent equivalents (up to 2.0 eq). |

| Recovery of Starting Material | Reagent decomposition before reaction | Ensure reagent is added after base is present. Check reagent quality (white solid vs. yellow/sticky). |

| Formation of "Dimer" | Self-reaction of reagent | Maintain low temperature ( |

| Product stays in Aqueous Phase | Product is highly polar/protonated | The morpholine group is basic ( |

References

-

General Sulfonylation Mechanism: Nucleophilic Substitution at Sulfur. Organic Chemistry Portal. Available at: [Link]

- Solubility Enhancement Strategies: Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Context: Use of morpholine solubilizing groups).

Sources

- 1. 더랩케미칼 - 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride-R147719 [thelabchemical.com]

- 2. 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride | 197891-91-1 [sigmaaldrich.com]

- 3. PubChemLite - 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride (C6H12ClNO3S) [pubchemlite.lcsb.uni.lu]

Reaction conditions for coupling 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride with amines

Application Note: Reaction Conditions for Coupling 2-(Morpholin-4-yl)ethane-1-sulfonyl Chloride with Amines

Part 1: Executive Summary

The incorporation of a morpholino-ethyl sulfonyl moiety is a strategic modification in medicinal chemistry, often employed to enhance the aqueous solubility and metabolic stability of lipophilic drug candidates. However, the reagent 2-(morpholin-4-yl)ethane-1-sulfonyl chloride presents unique synthetic challenges due to its amphiphilic nature and the presence of a nucleophilic tertiary amine within the same electrophilic molecule.

This guide details the optimized reaction conditions for coupling this sulfonyl chloride (typically supplied as the stable hydrochloride salt ) with primary and secondary amines. Unlike simple aryl sulfonyl chlorides, this reagent requires careful management of stoichiometry and base neutralization to prevent intermolecular polymerization (self-quaternization) and hydrolysis.

Part 2: Mechanistic Insights & Chemical Stability

The "Zwitterionic" Challenge

The reagent is most stable as the hydrochloride salt (CAS: 1316220-24-2). In its free base form, the morpholine nitrogen is a competent nucleophile that can attack the sulfonyl chloride sulfur atom of a neighboring molecule. This leads to rapid degradation via intermolecular polymerization, forming insoluble quaternary ammonium polysulfonates.

-

Implication: The free base sulfonyl chloride should never be isolated or stored. It must be generated in situ in the presence of the coupling partner (the amine).

Reaction Pathway

The reaction proceeds through a base-mediated "release-and-capture" mechanism:

-

Neutralization: The added base neutralizes the HCl salt of the reagent.

-

Coupling: The target amine attacks the sulfonyl sulfur.

-

Scavenging: Excess base neutralizes the HCl produced during the sulfonylation.

Caption: Mechanistic pathway highlighting the necessity of in situ neutralization to avoid self-polymerization.

Part 3: Critical Reaction Parameters

Base Selection

The choice of base is the single most critical variable.

-

Diisopropylethylamine (DIPEA/Hünig's Base): Preferred. Its steric bulk minimizes direct quaternary salt formation with the sulfonyl chloride, while its basicity is sufficient to deprotonate the HCl salt.

-

Triethylamine (TEA): Acceptable, but less sterically hindered than DIPEA, slightly increasing the risk of side reactions.

-

Pyridine: Avoid as a solvent. While common for aryl sulfonyl chlorides, pyridine can form sulfonylpyridinium salts that are hygroscopic and reactive. Use only as a catalytic additive if necessary.

-

Inorganic Bases (Na₂CO₃/K₂CO₃): Used only in biphasic Schotten-Baumann conditions (see Protocol B).

Solvent Systems

-

Dichloromethane (DCM): The gold standard. High solubility for the organic amine and the sulfonyl chloride. Easy workup.

-

Acetonitrile (MeCN): Good alternative if the amine is polar.

-

THF: Use if the amine has poor solubility in DCM. Ensure it is anhydrous to prevent hydrolysis.

Stoichiometry Table

| Component | Equivalents | Role |

| Target Amine | 1.0 | Limiting reagent. |

| Sulfonyl Chloride (HCl Salt) | 1.2 – 1.5 | Slight excess to account for hydrolysis/degradation. |

| Base (DIPEA) | 3.0 – 4.0 | 1 eq to neutralize Reagent HCl + 1 eq to scavenge Reaction HCl + 1-2 eq excess. |

Part 4: Experimental Protocols

Protocol A: Standard Anhydrous Coupling (Recommended)

Best for: Drug intermediates, lipophilic amines, and gram-scale synthesis.

Materials:

-

Amine substrate (1.0 equiv)[1]

-

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.3 equiv)

-

DIPEA (3.5 equiv)

-

Anhydrous DCM (0.1 M concentration relative to amine)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine substrate (1.0 equiv) in anhydrous DCM .

-

Base Addition: Add DIPEA (3.5 equiv) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Note: Cooling is crucial to control the exotherm upon adding the sulfonyl chloride.

-

-

Reagent Addition: Add 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.3 equiv) portion-wise over 5–10 minutes.

-

Tip: Add as a solid powder. Do not pre-dissolve the reagent in solvent without base, as the free base is unstable.

-

-

Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT) . Stir for 2–4 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC. The sulfonamide product is usually more polar than the starting amine but less polar than the morpholine acid byproduct.

-

-

Workup:

-

Dilute with DCM.

-

Wash with saturated NaHCO₃ (to remove acidic byproducts).

-

Wash with Brine .

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (typically MeOH/DCM gradients) or recrystallization.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids) or when organic bases must be avoided.

Materials:

Procedure:

-

Dissolve the Amine (1.0 equiv) in a 1:1 mixture of THF/Water .

-

Add Na₂CO₃ (3.0 equiv). Stir until mostly dissolved.

-

Cool to 0 °C .

-

Add 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.5 equiv) in small portions over 15 minutes.

-

Stir vigorously at 0 °C for 1 hour, then RT for 4 hours.

-

Note: Vigorous stirring is essential for biphasic reactions.

-

-

Workup: Evaporate the THF. Extract the aqueous layer with EtOAc or DCM (depending on product solubility). If the product is amphoteric, adjust pH to isoelectric point before extraction.

Part 5: Troubleshooting & Optimization

Caption: Decision tree for troubleshooting common yield issues in sulfonylation.

Common Issues:

-

Hydrolysis: If the LC-MS shows a mass corresponding to the sulfonic acid (M+OH), water is entering the system. Dry solvents and glassware thoroughly.

-

Incomplete Conversion: If starting amine remains, do not just add more reagent immediately. Cool the reaction back to 0 °C, add 0.5 equiv more Base, then add 0.5 equiv more Sulfonyl Chloride.

-

Product Instability: Sulfonamides are generally stable, but the morpholine ring can oxidize over time. Store purified products at -20 °C.

Part 6: References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5][12] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

Shafran, Y. M., Silaichev, P. S., & Bakulev, V. A. (2019). β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents.[7] Chemistry of Heterocyclic Compounds, 55(12), 1251–1261. Link

-

De Luca, L., & Giacomelli, G. (2008).[5] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[3] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

-

Woolven, H., et al. (2016). 2-Aminoethanesulfonyl chlorides: Synthesis and application. Journal of Medicinal Chemistry, 59(4), 1350-1365. (General reference for amino-sulfonyl chlorides).

-

Cayman Chemical. (2023). Product Insert: 2-(Morpholin-4-yl)ethane-1-sulfonamide.[7][13] Link

Sources

- 1. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Sulfonyl Chlorides and Sulfonamides [merckmillipore.com]

- 9. ijisrt.com [ijisrt.com]

- 10. d-nb.info [d-nb.info]

- 11. fishersci.com [fishersci.com]

- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 13. medchemexpress.com [medchemexpress.com]

Application Note: Strategic Synthesis of Morpholine-Containing Sulfonamides for Medicinal Chemistry

Strategic Rationale & Medicinal Chemistry Context

The fusion of a morpholine ring with a sulfonamide moiety creates a "privileged structure" in drug discovery, widely utilized to modulate physicochemical properties and target engagement.[1]

Why this Pharmacophore?

-

Solubility & Metabolic Stability: The morpholine ring lowers logP compared to piperidine or cyclohexane analogs, enhancing aqueous solubility—a critical parameter for oral bioavailability.[1][2] The ether oxygen serves as a weak hydrogen bond acceptor, improving interactions with solvent water and biological targets.[1]

-

Target Binding: The sulfonamide group (

) acts as a transition-state mimetic and a robust hydrogen bond donor/acceptor, critical in carbonic anhydrase inhibitors, PI3K inhibitors, and antibacterial agents.[1]

Synthetic Challenges

While theoretically simple, the synthesis often fails due to:

-

Hydrolysis: Sulfonyl chlorides are moisture-sensitive.[1][2]

-

Bis-sulfonylation: Over-reaction at the nitrogen (less common with secondary amines like morpholine but possible with primary amine precursors).[1][2]

-

Purification: Amphiphilic nature of the product can complicate extraction.[1][2]

General Synthetic Workflow

The following diagram illustrates the decision logic for selecting the appropriate synthetic route based on substrate stability.

Caption: Decision matrix for selecting between Classical Substitution (Route A) and Microwave-Assisted synthesis (Route B).

Protocol A: Classical Nucleophilic Substitution

Best for: Stable sulfonyl chlorides and standard library generation.[1][2] Mechanism: Nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur atom, followed by elimination of HCl (scavenged by base).[1]

Materials

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the Sulfonyl Chloride (1.0 mmol) and dissolve in anhydrous DCM (5 mL).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents side reactions and exotherms.[1]

-

Addition: Mix Morpholine (1.1 mmol) and TEA (1.5 mmol) in a separate vial with 1 mL DCM. Add this mixture dropwise to the reaction flask over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Work-up:

Protocol B: Microwave-Assisted Direct Sulfonylation

Best for: Unstable sulfonyl chlorides or when starting directly from Sulfonic Acids (Green Chemistry approach).[1][2] Reference: De Luca & Giacomelli method [1].

Materials

-

Substrate: Sulfonic Acid (R-SO₃H) or Sodium Salt (1.0 equiv)[1][2]

-

Activator: 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 equiv)[1]

-

Solvent: Acetone

Step-by-Step Methodology

-

Activation Step: In a microwave-compatible vial, dissolve Sulfonic Acid (1.0 mmol) and TEA (1.0 mmol) in Acetone (2 mL). Add TCT (1.0 equiv).[1][2]

-

Irradiation 1: Heat in microwave reactor at 80°C for 20 mins .

-

Coupling Step: Open the vial (caution: pressure) and add Morpholine (1.2 mmol) and NaOH (1M, 2 mL).

-

Irradiation 2: Heat in microwave reactor at 50°C for 10 mins .

-

Work-up: Filter off any solid precipitate (often cyanuric acid byproducts).[1][2] Extract the filtrate with EtOAc.[1][2][3]

Optimization & Troubleshooting (The "Experience" Pillar)[1]

The following table summarizes common failure modes and field-proven solutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Switch Solvent: Use anhydrous THF or DMF instead of DCM. Ensure glassware is dry.[1][2] |

| "Gummy" Product | Pyridine retention | Work-up: If Pyridine was used as solvent/base, wash with CuSO₄ solution (turns blue/complexes pyridine) to remove it efficiently.[1][2] |

| Precipitate in Rxn | Amine Hydrochloride Salt | Filtration: This is normal (TEA[1][2]·HCl). Filter the solid before aqueous work-up to prevent emulsions.[1][2] |

| No Reaction | Steric Hindrance | Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the sulfonyl chloride.[1][2] |

Solvent Selection Logic

-

THF: Best for polar substrates that don't dissolve in DCM.[1][2]

-

Pyridine: Acts as both solvent and base; excellent for sluggish reactions but difficult to remove.[1][2]

Characterization & Quality Control

To ensure the protocol was successful, the following data points must be verified:

-

1H NMR (CDCl₃):

-

Mass Spectrometry (ESI):

-

Melting Point:

References

-

De Luca, L., & Giacomelli, G. (2008).[1][2][4][6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][2][4][7] The Journal of Organic Chemistry, 73(10), 3967–3969.[1]

-

Bansal, G., & Singh, D. (2004).[1][2][5][8] Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.[1][2][5][8][9] E-Journal of Chemistry, 1(2), 164–169.[1][2][5]

-

Kumari, A., et al. (2019).[1][2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Chemistry Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nanomaterchem.com [nanomaterchem.com]

- 4. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Using 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride as a derivatizing agent

Application Note: High-Sensitivity ESI-MS Derivatization using 2-(Morpholin-4-yl)ethane-1-sulfonyl Chloride (MESC)

Part 1: Executive Summary & Scientific Rationale

The Challenge:

Many metabolomic and pharmaceutical targets—specifically phenols, sterols, and secondary amines—exhibit poor ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS). They often lack a basic site for protonation (

The Solution: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (MESC) acts as a "Charge-Tagging" reagent. It couples a highly proton-affinitive morpholine moiety to the analyte via a robust sulfonamide or sulfonate ester linkage.

Mechanism of Action:

-

Reactive Core: The sulfonyl chloride group (

) reacts with nucleophiles (amines, phenols, alcohols) under basic conditions. -

Ionization Enhancer: The morpholine nitrogen (pKa

8.3) is readily protonated in standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid), creating a pre-charged species that drastically increases ESI+ sensitivity (up to 100-1000x). -

Chromatographic Shift: The added polarity of the sulfonyl-morpholine group improves retention of hydrophobic analytes on Reverse-Phase (C18) columns, moving them away from the solvent front and ion suppression zones.

Part 2: Chemical Mechanism & Workflow Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Figure 1: Reaction mechanism showing the nucleophilic attack on the sulfonyl center of MESC, facilitated by a base to neutralize the HCl byproduct.[1]

Figure 2: Step-by-step experimental workflow from sample drying to LC-MS injection.

Part 3: Detailed Experimental Protocol

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.

Reagents & Equipment

-

Reagent: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (MESC).

-

Storage: Store at 4°C under desiccated conditions. Hydrolysis occurs rapidly in moist air.

-

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Quench: 5% Formic acid in water or 1M Methylamine (if removing excess reagent is critical).

Standard Derivatization Procedure (Amines & Phenols)

-

Sample Drying:

-

Aliquot the sample (containing 1–100 µg of analyte) into a glass vial.

-

Evaporate to complete dryness under Nitrogen (

) stream. Critical: Water competes with the analyte for the reagent.

-

-

Reaction Mixture Assembly:

-

Resuspend dried sample in 50 µL Anhydrous MeCN .

-

Add 10 µL of Base (TEA). Vortex for 10 seconds.

-

Add 50 µL of MESC Solution (10 mg/mL in anhydrous MeCN).

-

Note: Ensure MESC is in excess (at least 50:1 molar ratio).

-

-

Incubation:

-

Seal vial tightly.

-

Incubate at 60°C for 30–45 minutes .

-

Why Heat? Sterically hindered phenols (e.g., estrogens) require thermal energy to overcome the activation barrier. Simple primary amines may react at Room Temperature (RT).

-

-

Quenching & Cleanup:

-

Cool to RT.

-

Add 50 µL of 5% Formic Acid/Water .

-

Mechanism:[2][3] This hydrolyzes remaining MESC to the sulfonic acid (highly polar, elutes in void volume) and protonates the morpholine tag on your analyte.

-

Optional: If the matrix is dirty, perform a Liquid-Liquid Extraction (LLE) using Ethyl Acetate. The derivatized analyte is less polar than the sulfonic acid byproduct and will extract into the organic layer.

-

-

LC-MS Injection:

-

Inject 1–5 µL directly into the LC-MS system.

-

Part 4: Data Analysis & Validation

To confirm derivatization, you must monitor for the specific mass shift induced by the MESC tag.

Mass Shift Calculation

The reaction replaces a Proton (

| Component | Formula | Mass Change ( |

| Reagent (MESC) | N/A | |

| Loss | -34.9689 Da | |

| Loss | -1.0078 Da | |

| Net Addition | +178.0541 Da |

Validation Rule:

Example Data: Phenol Derivatization

| Analyte | Native Mass ( | Native ESI+ Signal | Derivatized Mass ( | Derivatized ESI+ Signal |

| Phenol | 94.04 | Negligible | 272.09 | High ( |

| Estradiol | 272.18 | Low (requires | 450.23 | Very High ( |

| Dopamine | 153.08 | Moderate | 331.13 | High (Improved retention) |

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Water in solvent hydrolyzed the MESC. | Use freshly opened anhydrous MeCN. Dry sample thoroughly. |

| Incomplete Reaction | Steric hindrance or insufficient base. | Increase Temp to 70°C; Switch base to Pyridine (acts as solvent & catalyst). |

| Multiple Peaks | Analyte has multiple nucleophilic sites (e.g., -OH and -NH2). | This is expected. Adjust stoichiometry to force mono- or di-derivatization consistently. |

| Reagent Precipitation | MESC is not soluble in high % water. | Ensure reaction solvent is >90% organic. |

References

-

Xu, L., & Spink, D. C. (2007).[4] 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry.[4] Journal of Chromatography B. Link

- Context: Establishes the core principle of using sulfonyl chlorides with basic nitrogen moieties to enhance ESI ioniz

-

Regazzoni, L., et al. (2016). Derivatization strategies for the LC-MS analysis of endogenous compounds. Journal of Pharmaceutical and Biomedical Analysis. Link

- Context: Comprehensive review of "charge-tagging" workflows and the necessity of anhydrous conditions for sulfonyl chloride reagents.

-

Cayman Chemical. (2023). 2-(Morpholin-4-yl)ethane-1-sulfonamide Product Information. Link

- Context: Provides physical property data for the sulfonamide byproduct, useful for monitoring reaction completion.

-

Sigma-Aldrich (Merck). Schotten-Baumann Reaction Conditions for Sulfonamide Synthesis. Link

- Context: Authoritative source for the base-catalyzed mechanism used in this protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 2-Morpholinoethyl Sulfonamides

This Application Note is written for researchers and medicinal chemists focusing on the synthesis of sulfonamides using 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride . It synthesizes general microwave sulfonylation principles with specific handling requirements for

Executive Summary

The introduction of the 2-(morpholin-4-yl)ethyl moiety is a strategic modification in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profile of lipophilic drug scaffolds. While traditional sulfonylation using aliphatic sulfonyl chlorides is often plagued by slow kinetics and competitive hydrolysis (formation of MES acid), Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage. This protocol details a high-yield, rapid synthesis workflow that suppresses side reactions (hydrolysis, dimerization) through controlled dielectric heating, reducing reaction times from hours to minutes.

Scientific Foundation & Mechanistic Insight

The Reagent: Stability and Reactivity

2-(Morpholin-4-yl)ethane-1-sulfonyl chloride is typically supplied as a hydrochloride salt . This is critical for stability; the free base is prone to shelf-degradation via internal nucleophilic attack or polymerization.

-

Handling: The salt is hygroscopic. It must be stored at -20°C and handled under inert atmosphere (nitrogen/argon) until the moment of reaction.

-

Stoichiometry: The HCl salt carries an extra equivalent of acid. The reaction stoichiometry must account for neutralizing this intrinsic HCl plus the HCl generated during sulfonylation.

Mechanism: The Sulfene Pathway vs. Direct Substitution

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride) which react primarily via direct nucleophilic attack (

-

Elimination: Base (e.g., TEA, DIPEA) deprotonates the

-carbon, eliminating chloride to form 2-morpholinoethanesulfene . -

Addition: The nucleophilic amine (

) attacks the electrophilic sulfur of the sulfene. -

Tautomerization: Rapid proton transfer yields the stable sulfonamide.

Implication for Protocol: Because the sulfene intermediate is transient and highly reactive toward water (leading to sulfonic acid), the amine nucleophile must be present in the reaction mixture before the base triggers sulfene formation.

Experimental Protocol

Materials

-

Reagent A: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.2 equiv).

-

Reagent B: Primary or Secondary Amine (1.0 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.5 equiv).-

Note: 1 eq for HCl salt neutralization + 1 eq for reaction HCl + 1.5 eq excess to drive sulfene formation.

-

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

DCM is preferred for solubility; MeCN is preferred for higher microwave temperatures (>60°C).

-

Workflow Diagram

Step-by-Step Procedure

1. Preparation (Inert Atmosphere):

-

Dry the microwave vial (2-5 mL capacity) in an oven or under vacuum.

-

Weigh the Amine (1.0 mmol) and add to the vial.

-

Add anhydrous Acetonitrile (MeCN) (3.0 mL).

-

Add DIPEA (3.5 mmol, ~610 µL). Cap and stir for 1 minute to ensure homogeneity.

2. Reagent Addition:

-

Rapidly weigh 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride HCl (1.2 mmol) and add it to the stirring amine/base mixture.

-

Critical: Do not premix the sulfonyl chloride with base in the absence of the amine, or it may decompose via the sulfene pathway before reacting.

3. Microwave Parameters:

-

Instrument: Biotage Initiator / CEM Discover (or equivalent).

-

Temperature: 80 °C.

-

Pressure Limit: 15 bar.

-

Power: Dynamic (Max 150 W).

-

Hold Time: 10 minutes.

-

Pre-stirring: 30 seconds.

4. Workup & Purification:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash 1: Saturated aqueous

(2 x 15 mL). Removes MES acid byproduct. -

Wash 2: Brine (15 mL).

-

Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH (Gradient 0-10%). The morpholine group makes the product polar; methanol is usually required.

-

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Moisture in solvent/reagent. | Use anhydrous solvents (molecular sieves). Ensure reagent is fresh. |

| Recovery of Starting Amine | Sulfonyl chloride decomposed before reacting. | Order of Addition: Ensure Amine is mixed with Base before adding Sulfonyl Chloride. |

| Dimerization | Sulfene intermediate reacting with itself. | Dilute reaction (increase solvent volume). Add Sulfonyl Chloride slowly at RT before MW heating. |

| Product Water Soluble | Morpholine group increases polarity. | Product may be lost in aqueous wash. Use DCM for extraction instead of EtOAc. Salt out the aqueous layer. |

Case Study: Solubility Enhancement

In a typical drug discovery campaign, replacing a standard ethyl group with a 2-morpholinoethyl group using this protocol often results in a 10-50x increase in aqueous solubility at pH 7.4, due to the basic nitrogen (

References

-

De Luca, L., & Giacomelli, G. (2008).[1][2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Link

-

King, J. F., et al. (1991). Sulfenes in the reactions of alkanesulfonyl chlorides with amines.[3] Canadian Journal of Chemistry, 69(1), 108-116. Link

-

Shafran, Y. M., et al. (2019). β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents.[4] Chemistry of Heterocyclic Compounds, 55, 1251–1261. Link

-

Biotage PathFinder. (2024). Microwave Synthesis of Sulfonamides: General Protocols. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride during reaction

Technical Support Center: Handling Labile Aliphatic Sulfonyl Chlorides

Reagent Focus: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (typically supplied as the Hydrochloride salt).[1] Critical Issue: Rapid hydrolysis leading to sulfonic acid formation, low yields, and "gumming" of reaction mixtures.

Executive Summary: The "Invisible" Intermediate

As researchers, we often treat sulfonyl chlorides as simple electrophiles awaiting direct attack. However, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride belongs to a class of aliphatic sulfonyl chlorides possessing

Unlike aromatic analogs (e.g., Tosyl chloride), this reagent often reacts via a highly reactive Sulfene Intermediate (elimination-addition mechanism) when exposed to base, rather than direct

The Golden Rule: Reaction success depends not just on "keeping it dry," but on controlling the rate of sulfene generation relative to nucleophilic capture.

Mechanistic Insight: Why Hydrolysis Happens

To troubleshoot effectively, you must visualize the competing pathways occurring in your flask.